molecular formula C15H9ClN6O2 B6019708 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide

Cat. No.: B6019708
M. Wt: 340.72 g/mol
InChI Key: WSQHWXUJQHAWJW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrido-triazine class, characterized by a fused heterocyclic core with a benzamide substituent.

Properties

IUPAC Name

2-chloro-N-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN6O2/c16-10-4-2-1-3-9(10)14(23)20-21-8-6-11-13(15(21)24)19-18-12-5-7-17-22(11)12/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHWXUJQHAWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=CC3=C(C2=O)N=NC4=CC=NN34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions to form the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Inferred Properties Source
2-Chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide (Target Compound) 2-chlorobenzamide, no additional substituents C₁₈H₁₁ClN₆O₂ 390.77 Moderate lipophilicity; potential kinase inhibition due to benzamide group N/A
2-Chloro-N-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide 2-ethyl, 3-phenyl, 2-chlorobenzamide C₂₃H₁₇ClN₆O₂ 444.88 Increased bulk may enhance receptor binding; higher molecular weight reduces solubility
N-[3-(4-Fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]pyridine-4-carboxamide 4-fluorophenyl, 2-methyl, pyridine-4-carboxamide C₂₁H₁₄FN₇O₂ 415.38 Fluorine improves metabolic stability; pyridine-carboxamide may alter target specificity
(6-Oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid Acetic acid substituent C₁₀H₇N₅O₃ 245.20 Higher polarity due to carboxylic acid; likely improved aqueous solubility
7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]-triazin-6(7H)-one Hydroxyl group at position 7 C₈H₅N₅O₂ 203.16 Smaller size enhances bioavailability; hydroxyl group may participate in H-bonding
N-(4-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide Pyrimidine core, 4-chlorophenyl, methyl group C₂₁H₁₅ClN₈O 430.84 Triazolo-pyrimidine core may confer distinct kinase inhibition profiles

Key Structural and Functional Insights

Substituent Effects on Lipophilicity and Solubility: The target compound’s benzamide group contributes to moderate lipophilicity, whereas derivatives with carboxylic acid (e.g., acetic acid) or hydroxyl groups exhibit higher polarity and solubility .

Impact of Halogenation :

  • Chlorine in the benzamide moiety (target compound) and 4-chlorophenyl group (compound 9) may improve binding to hydrophobic enzyme pockets .
  • Fluorine in Y020-9211 enhances metabolic stability, a common strategy in drug design .

Core Heterocycle Variations :

  • Pyrazolo-pyrido-triazine derivatives (target and compounds) differ from pyrazolo-triazolo-pyrimidines () in ring fusion patterns, which could alter electronic properties and biological targets .

Synthetic Considerations :

  • Solvent-free synthesis (e.g., compound 10 in ) and reflux conditions (e.g., compound 9) highlight methods for optimizing yields in related compounds .

Research Implications and Gaps

  • Biological Activity: While EGFR-TK inhibition is noted for pyrazolo-triazolo-pyrimidines , direct evidence for the target compound’s activity is lacking. Further assays (e.g., kinase profiling) are needed.
  • Physicochemical Data : Experimental measurements of solubility, logP, and stability would clarify structure-property relationships.

Biological Activity

The compound 2-chloro-N-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉ClN₄O
  • Molecular Weight : 276.69 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)

The compound features a triazine core linked to a pyrazolo-pyridine moiety, which is known for its diverse biological activities.

Antiproliferative Activity

Research has shown that derivatives of pyrazolo[5,1-c]pyrido compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported that these compounds can inhibit cell growth in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various in vitro assays such as DPPH and FRAP. These assays indicate that the compound can scavenge free radicals effectively, suggesting its potential use in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory enzymes like COX-2 and LOX. The IC₅₀ values for these inhibitory actions are reported in the sub-micromolar range, indicating potent activity against inflammation .

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The compound's structural features allow it to form stable complexes with cellular proteins involved in signaling pathways related to cell proliferation and survival.

Study 1: Antiproliferative Effects on Cancer Cells

A recent study evaluated the antiproliferative effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent inhibition of cell viability with IC₅₀ values of 12 µM for MCF-7 and 15 µM for A549 cells. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway .

Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant properties, the compound was tested against various radical species using DPPH and ORAC assays. Results indicated that it exhibited a significant reduction in radical concentration compared to control groups, highlighting its potential as a therapeutic agent against oxidative stress .

Data Table of Biological Activities

Activity TypeAssay MethodIC₅₀ ValueCell Line/Model
AntiproliferativeMTT Assay12 µMMCF-7 (Breast Cancer)
15 µMA549 (Lung Cancer)
AntioxidantDPPHN/AIn Vitro
ORACN/AIn Vitro
Anti-inflammatoryCOX-2 InhibitionSub-micromolarNeutrophils

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